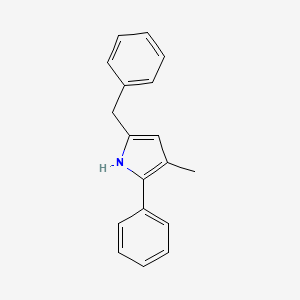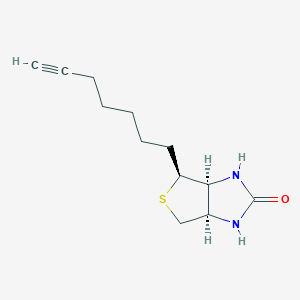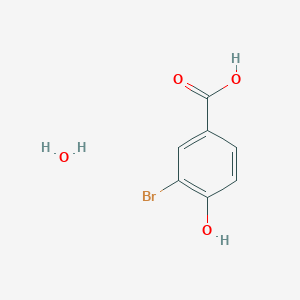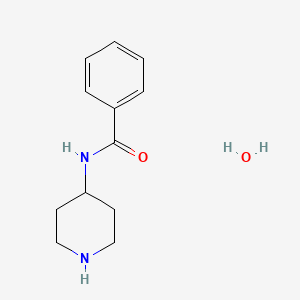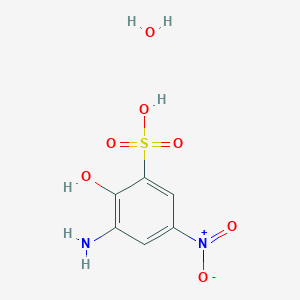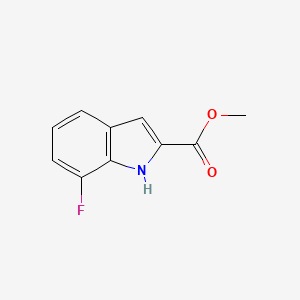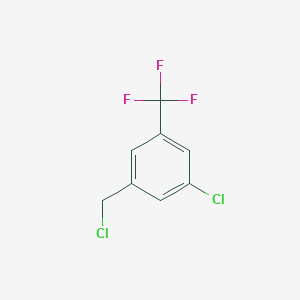
3-Chloro-5-(trifluromethyl)benzyl chloride; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(trifluromethyl)benzyl chloride (98%) is an organic compound often used in laboratory experiments and research studies. It is a colorless to pale yellow liquid with a pungent odor, and is soluble in many organic solvents. It has a wide range of applications, including synthesis, purification, and analysis of organic compounds, as well as a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-Chloro-5-(trifluromethyl)benzyl chloride (98%) is used in a range of scientific research applications. It is an important reagent used in organic synthesis, and is used in the purification and analysis of organic compounds. It is also used in the synthesis of pharmaceuticals, and in the preparation of agrochemicals, dyes, and other organic compounds. In addition, it is used in the production of polymers, and in the study of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(trifluromethyl)benzyl chloride (98%) is well understood. The compound acts as a nucleophile, attacking the electrophilic carbon atom of the substrate molecule. This results in the formation of a new bond between the two molecules, and the formation of the desired product. The reaction is usually catalyzed by an acid or base, which helps to speed up the reaction.
Biochemical and Physiological Effects
3-Chloro-5-(trifluromethyl)benzyl chloride (98%) has a range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It is also known to have anti-cancer properties, and has been found to inhibit the growth of certain types of cancer cells. In addition, it has been found to have antioxidant, anti-diabetic, and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-5-(trifluromethyl)benzyl chloride (98%) has many advantages for use in laboratory experiments. It is a highly reactive reagent, and is easy to handle and store. It is also relatively inexpensive, and can be purchased in bulk. However, it is a toxic compound, and must be handled with care. In addition, it is not suitable for use in certain types of experiments, such as those involving the synthesis of proteins or nucleic acids.
Direcciones Futuras
The potential applications of 3-Chloro-5-(trifluromethyl)benzyl chloride (98%) are vast, and there are many potential future directions for research. These include the development of new synthesis methods, the exploration of its anti-cancer properties, and the study of its effects on other diseases and disorders. In addition, further research could be conducted into its antioxidant, anti-diabetic, and anti-viral properties. Finally, its potential applications in the production of polymers and other organic materials should be explored.
Métodos De Síntesis
3-Chloro-5-(trifluromethyl)benzyl chloride (98%) is synthesized through a process called nucleophilic substitution. The reaction involves the addition of a nucleophile to an electrophilic carbon atom, resulting in the formation of a new bond between the two molecules. The reaction is typically carried out in a solvent, such as dimethylformamide (DMF), and is usually catalyzed by an acid or base. The reaction produces a product with a high degree of purity, with yields typically ranging from 95-98%.
Propiedades
IUPAC Name |
1-chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQBFQXSUXETKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743838 |
Source


|
| Record name | 1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228898-69-8 |
Source


|
| Record name | 1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


